
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of an iodoethynyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . Another approach involves the Sonogashira coupling reaction, which is a transition-metal and photocatalyst-free inverse coupling reaction between iodoalkynes and (hetero)arenes or alkenes under visible-light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative iodination processes using hypervalent-iodine reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making the process economically viable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the iodoethynyl group, leading to the formation of different derivatives.
Substitution: The iodoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, DMSO, and various bases such as CsF and KOAc. Reaction conditions may vary, but typical conditions involve room temperature to moderate heating and the use of solvents like dichloroethane (DCE) and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidative iodination can yield 1-iodoalkynes, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its ability to participate in halogen bonding interactions. These interactions are characterized by the formation of bonds between the iodine atom and nucleophilic regions in other molecules. This compound can act as a halogen bond donor, facilitating the formation of supramolecular structures and influencing the properties of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iodoalkynes and halogenated pyrazoles, such as:
- 1-Iodoethynyl-4-iodobenzene
- 1,4-Diiodotetrafluorobenzene
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the iodoethynyl group. This unique structure allows it to participate in specific halogen bonding interactions, making it valuable in the design of new materials and in medicinal chemistry applications.
Eigenschaften
CAS-Nummer |
61514-45-2 |
|---|---|
Molekularformel |
C8H9IN2 |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
4-(2-iodoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9IN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
InChI-Schlüssel |
JSKCTNOTRGUMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


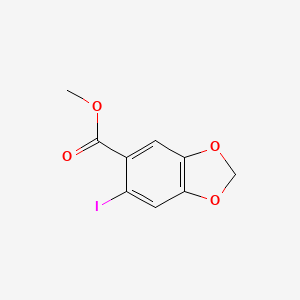
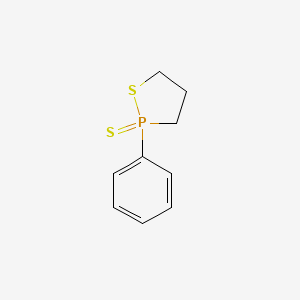
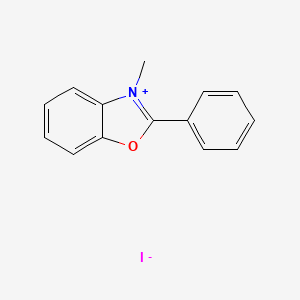
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
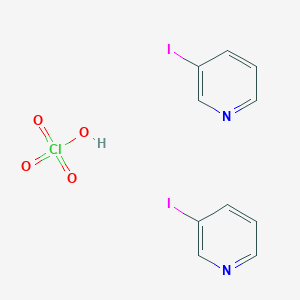
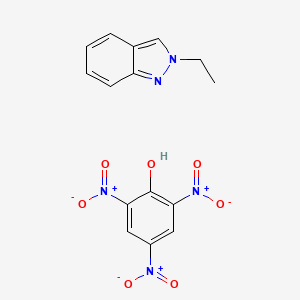
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
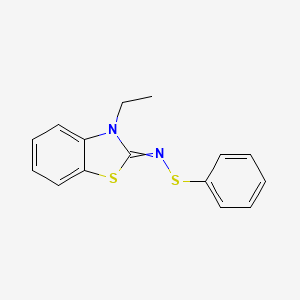
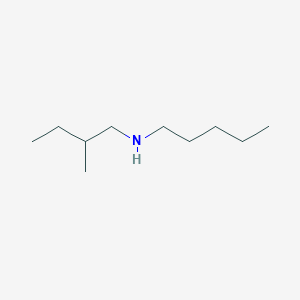
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
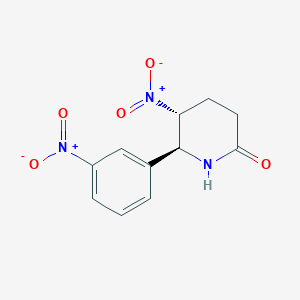
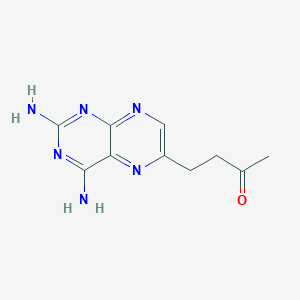
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

